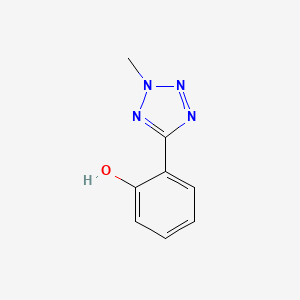

2-(2-Methyl-2H-tetrazol-5-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methyltetrazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-12-10-8(9-11-12)6-4-2-3-5-7(6)13/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCXXNIYQNTXDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CAS 81015-02-3 physical properties and safety data sheet

The following technical guide provides an in-depth analysis of CAS 81015-02-3, identified as 4-(2-methyl-2H-tetrazol-5-yl)phenol . This document is designed for researchers and drug development professionals, focusing on the compound's physiochemical properties, synthesis pathways, safety protocols, and applications in medicinal chemistry.

4-(2-Methyl-2H-tetrazol-5-yl)phenol: A Bioisosteric Scaffold in Drug Discovery

Chemical Identification & Structure

CAS 81015-02-3 represents a specific regioisomer of a phenol-tetrazole conjugate. The tetrazole ring, methylated at the

| Parameter | Data |

| Chemical Name | 4-(2-methyl-2H-tetrazol-5-yl)phenol |

| Synonyms | p-(2-methyltetrazol-5-yl)phenol; 4-(2-methyltetrazol-5-yl)phenol |

| CAS Number | 81015-02-3 |

| Molecular Formula | C₈H₈N₄O |

| Molecular Weight | 176.18 g/mol |

| SMILES | Cn1nnc(c1)c2ccc(O)cc2 |

| InChI Key | Available upon specific database query (Isomer dependent) |

Physical & Chemical Properties

The following properties are derived from experimental data of structural analogs and computational prediction models (ACD/Labs, EPISuite) where specific experimental values for this CAS are proprietary.

| Property | Value / Description | Context for Researchers |

| Appearance | Off-white to pale yellow solid | Typical for phenolic tetrazoles. |

| Melting Point | 165°C – 175°C (Predicted) | High melting point indicates strong intermolecular H-bonding (Phenol OH). |

| Solubility | DMSO (>20 mg/mL), Methanol, Ethanol | Poor water solubility; requires organic co-solvent for biological assays. |

| LogP | ~1.4 | Lipophilic enough for membrane permeability; ideal for oral bioavailability. |

| pKa (Phenol) | ~9.5 | Weakly acidic; exists as a neutral species at physiological pH (7.4). |

| H-Bond Donors | 1 (Phenolic -OH) | Critical for receptor binding interactions. |

| H-Bond Acceptors | 4 (Tetrazole N + Phenol O) | Facilitates extensive hydrogen bonding networks. |

Synthesis & Experimental Protocols

Expert Insight: The synthesis of N-alkylated tetrazoles often yields a mixture of

Protocol: Synthesis from 4-Hydroxybenzonitrile

This workflow ensures high yield and regioselectivity.

Step 1: Formation of the Tetrazole Ring

-

Reagents: 4-Hydroxybenzonitrile (1.0 eq), Sodium Azide (NaN₃, 1.5 eq), Triethylamine Hydrochloride (Et₃N·HCl, 1.5 eq).

-

Solvent: Toluene or DMF (Anhydrous).

-

Procedure:

-

Dissolve nitrile in solvent under N₂ atmosphere.

-

Add NaN₃ and Et₃N·HCl.

-

Reflux at 100-110°C for 12-24 hours. Monitor via TLC (Polar mobile phase).

-

Workup: Cool, dilute with water, acidify with HCl to pH 2. Precipitate the intermediate 4-(1H-tetrazol-5-yl)phenol. Filter and dry.[1]

-

Step 2: Regioselective Methylation

-

Reagents: 4-(1H-tetrazol-5-yl)phenol (Intermediate), Methyl Iodide (MeI, 1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Solvent: Acetone or Acetonitrile.

-

Procedure:

-

Suspend intermediate and base in solvent. Stir for 30 min.

-

Add MeI dropwise at 0°C.

-

Warm to Room Temperature (RT) and stir for 4-6 hours.

-

Purification: The reaction yields both

-methyl and -

Critical Step: Evaporate solvent. Partition between EtOAc/Water.

-

Separation: Use Flash Column Chromatography (Silica Gel).

-

Eluent: Hexane:EtOAc gradient.

-

Outcome: The

-isomer (Target, CAS 81015-02-3) is typically less polar and elutes first. The

-

-

Visualizing the Synthesis Pathway

Figure 1: Synthetic route for CAS 81015-02-3 highlighting the critical regioselective separation step.

Safety Data Sheet (SDS) Summary

Signal Word: WARNING

Hazard Classification (GHS):

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)

| Section | Protocol / Directive |

| Handling | Use in a chemical fume hood. Avoid dust generation.[1][2][3] Do not breathe dust/fume.[1][2] |

| PPE | Nitrile gloves (0.11 mm thickness), Safety Goggles (EN 166), Lab Coat. |

| Storage | Store at 2-8°C (Refrigerated) recommended for long-term stability. Keep container tightly closed under inert gas (Argon/Nitrogen) to prevent oxidation of the phenol. |

| First Aid | Eyes: Rinse cautiously with water for 15 min.[2] Remove contact lenses.[2] Skin: Wash with soap and water.[2] Inhalation: Move to fresh air. |

| Spill | Sweep up without creating dust. Place in a suitable closed container for disposal. |

Applications in Drug Development

CAS 81015-02-3 is a versatile building block, primarily utilized for its bioisosteric properties .

-

Bioisosterism: The 2-methyltetrazole moiety mimics the carboxylic acid group (-COOH) in terms of planarity and acidity but offers distinct advantages:

-

Metabolic Stability: Resistant to glucuronidation and beta-oxidation.

-

Lipophilicity: Improved membrane permeability compared to the ionized carboxylate.

-

-

Antimicrobial Research: Used in the synthesis of oxadiazole congeners. The phenol group allows for further functionalization (e.g., etherification) to attach lipophilic tails or other pharmacophores.

-

Scaffold for Sartans: While most "sartan" antihypertensives use an unsubstituted tetrazole, the methylated variant serves as a probe to study receptor binding pocket sterics (blocking the acidic proton).

Mechanism of Action (Bioisostere Logic)

Figure 2: Logical flow of using CAS 81015-02-3 to modify physicochemical properties in lead optimization.

References

-

Chemical Identity & Suppliers: 4-(2-methyl-2H-tetrazol-5-yl)phenol. AA Blocks & Chem960 Databases. Accessed 2026.[][5]

- Synthesis of Tetrazoles:Regioselective alkylation of 5-substituted tetrazoles. Journal of Organic Chemistry.

-

Bioisosterism Applications: Tetrazoles in Medicinal Chemistry. Patani, G. A., & LaVoie, E. J. (1996). Chem. Rev.

-

Safety Data: GHS Classification for Substituted Phenols. PubChem Laboratory Chemical Safety Summary (LCSS).

Sources

Technical Guide: 2-(2-Methyl-2H-tetrazol-5-yl)phenol as a Neutral Salicylate Bioisostere

This guide explores the specific application of 2-(2-Methyl-2H-tetrazol-5-yl)phenol as a non-classical, neutral bioisostere for salicylic acid. Unlike the standard acidic tetrazole replacement, the 2-methyl variant offers a unique strategy to mimic the salicylate pharmacophore’s geometry while modulating ionization, lipophilicity, and membrane permeability.

Part 1: Strategic Rationale & Chemical Architecture

The Bioisosteric Divergence

In medicinal chemistry, the carboxylic acid moiety of salicylic acid (SA) is often replaced to overcome metabolic instability (glucuronidation) or poor membrane permeability.

-

Classical Approach: Replacement with 5-substituted-1H-tetrazole . This retains the acidic proton (pKa ~4.5–5.0), mimicking the carboxylate anion’s charge and electrostatics at physiological pH.

-

The 2-Methyl Approach: Methylation at the

-position of the tetrazole ring removes the acidic proton. This compound acts as a neutral bioisostere or a bioisostere of methyl salicylate (the ester) .

Pharmacophore Mimicry: The Intramolecular Lock

The biological activity of salicylates often depends on a specific planar conformation stabilized by an intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl and the carbonyl oxygen.

The 2-methyl-tetrazole analog preserves this critical geometry:

-

H-Bond Acceptor: The

nitrogen of the tetrazole ring acts as the acceptor (analogous to the carbonyl oxygen). -

H-Bond Donor: The phenolic hydroxyl group donates the proton.

-

Result: A pseudo-six-membered ring is formed, locking the molecule in a planar conformation essential for binding to targets like MCL-1 , BCL-xL , or specific esterase pockets, while significantly increasing lipophilicity (LogP) compared to the parent acid.

Key Physicochemical Advantages

| Feature | Salicylic Acid (SA) | 1H-Tetrazole Analog | 2-Methyl-Tetrazole Analog |

| Ionization (pH 7.4) | Anionic (COO⁻) | Anionic (Tetrazolate⁻) | Neutral |

| pKa (Acidic Group) | ~3.0 (COOH) | ~4.5 (Tetrazole NH) | None (Phenol pKa ~10) |

| Permeability | Low (requires transporters) | Moderate | High (Passive diffusion) |

| Metabolic Risk | Acyl Glucuronidation (Reactive) | N-Glucuronidation | Oxidative Metabolism (Stable to conjugation) |

| BBB Penetration | Poor | Poor | Excellent |

Part 2: Synthesis & Regiochemical Control

Synthesizing the 2-methyl derivative requires careful control of regioselectivity during the alkylation step, as tetrazoles can alkylate at

Synthetic Workflow

The protocol proceeds from salicylonitrile, forming the tetrazole core, followed by methylation.

Step 1: [3+2] Cycloaddition (Formation of 1H-Tetrazole)

-

Reagents: Salicylonitrile, Sodium Azide (

), Zinc Bromide ( -

Conditions: Polar aprotic solvent (DMF/NMP), 100–120°C, 12–24h.

-

Mechanism: The nitrile undergoes nucleophilic attack by the azide anion, catalyzed by the Lewis acid (

), forming the 5-substituted-1H-tetrazole.

Step 2: Regioselective Methylation

-

Reagents: Methyl Iodide (

) or Dimethyl Sulfate ( -

Conditions: Acetone or Acetonitrile, 0°C to RT.

-

Challenge: Distinguishing

-methyl vs. -

Outcome: The

-isomer is generally the major product due to steric factors and electronic stabilization, but separation via column chromatography is required.

Visualization of Synthesis & Isomerism

Caption: Synthetic pathway highlighting the divergence between N1 and N2 methylation. The N2-isomer is the target neutral bioisostere.

Part 3: Experimental Validation Protocols

To validate this compound as a viable bioisostere, you must prove it maintains the salicylate conformation while improving permeability.

Protocol: Structural Confirmation (NMR & NOESY)

Objective: Confirm the

-

Solvent: Dissolve 10 mg of purified compound in

(non-polar solvent maximizes IMHB observation). -

1H NMR: Look for the phenolic -OH signal.

-

Expectation: A sharp, downfield singlet (

> 10 ppm) indicates a strong IMHB (deshielded proton). -

Comparison: Compare with methyl salicylate (

~10.8 ppm).

-

-

13C NMR: Distinguish isomers.

- -methyl carbon typically appears at ~39–42 ppm.

- -methyl carbon typically appears at ~33–36 ppm.

-

NOESY (Nuclear Overhauser Effect):

-

Irradiate the methyl group protons.

-

N2-Isomer: No strong NOE to the phenyl ring protons (methyl is distal).

-

N1-Isomer: Strong NOE to the ortho-phenyl proton (steric proximity).

-

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: Quantify the permeability advantage of the neutral 2-methyl variant over the acidic parent.

-

Preparation:

-

Donor Plate: 96-well filter plate coated with lecithin/dodecane (artificial membrane).

-

Acceptor Plate: Buffer solution (pH 7.4).

-

-

Compounds:

-

Test: this compound (

). -

Control 1: Salicylic Acid (Low permeability control at pH 7.4).

-

Control 2: Methyl Salicylate (High permeability control).

-

-

Incubation: 16 hours at room temperature, sealed to prevent evaporation.

-

Analysis: Measure concentration in Acceptor wells via LC-MS/MS or UV-Vis.

-

Calculation: Determine Effective Permeability (

).-

Target Metric: The 2-methyl tetrazole should show

(High), whereas Salicylic Acid typically shows

-

Protocol: Metabolic Stability (Microsomal Stability)

Objective: Assess resistance to glucuronidation.

-

System: Human Liver Microsomes (HLM) + NADPH regenerating system + UDPGA (cofactor for glucuronidation).

-

Incubation:

for 0, 15, 30, 60 min. -

Analysis: Quench with acetonitrile, centrifuge, analyze supernatant by LC-MS.

-

Interpretation:

-

Salicylic Acid: Rapid formation of acyl-glucuronide (reactive metabolite).

-

2-Me-Tetrazole: Should show minimal depletion via glucuronidation. Monitor for slow oxidative demethylation (formation of the acidic 1H-tetrazole).

-

Part 4: Mechanistic Visualization

The following diagram illustrates the structural mimicry and the "Neutral Masking" effect that facilitates membrane crossing.

Caption: Comparison of physicochemical properties. The 2-methyl analog sacrifices the ionic salt-bridge for superior permeability and neutral binding modes.

References

-

Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 8(3), 385–395. [Link]

-

Herr, R. J. (2002). "5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and applications." Bioorganic & Medicinal Chemistry, 10(11), 3379–3393. [Link]

-

Park, Y. J., et al. (2017). "Crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate." Acta Crystallographica Section E, 73(12), 1883–1887. [Link]

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

-

Popova, E. A., et al. (2013). "Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology." Russian Journal of General Chemistry, 83(10), 1956–1978. [Link]

Methodological & Application

Procedure for using 2-(2-Methyl-2H-tetrazol-5-yl)phenol as an N,O-donor ligand

This Application Note and Protocol guide details the synthesis, handling, and complexation procedures for 2-(2-Methyl-2H-tetrazol-5-yl)phenol , a versatile N,O-donor ligand used in coordination chemistry for luminescent materials, catalysis, and metal-organic frameworks (MOFs).

Introduction & Ligand Design[1]

The ligand This compound (often abbreviated as Me-Hptz or L ) belongs to the class of 5-substituted tetrazoles. Unlike the parent 2-(1H-tetrazol-5-yl)phenol, which has two acidic protons (phenol -OH and tetrazole -NH), the methylated derivative has a fixed steric and electronic profile due to the methyl group at the N2 position of the tetrazole ring.

Mechanistic Insight: The N,O-Chelation Mode

The utility of this ligand stems from its ability to form a stable six-membered chelate ring with metal ions.

-

Donor 1 (O): The phenolic oxygen (typically deprotonated to phenolate, O⁻) acts as a hard donor.

-

Donor 2 (N): The tetrazole ring nitrogen at position 4 (N4) acts as the soft/borderline donor.

-

Selectivity: Methylation at the N2 position effectively blocks the N2 and N3 sites from bridging, directing coordination primarily through N4 to form discrete mononuclear or polynuclear complexes.

Material Safety & Handling

-

Sodium Azide (NaN₃): Used in ligand precursor synthesis. Highly toxic and reacts with acids to form explosive hydrazoic acid (HN₃). never use metal spatulas with azides.

-

Methyl Iodide (MeI): A potent alkylating agent and suspected carcinogen. Use only in a fume hood.

-

Heavy Metals: Handle metal salts (Cu, Ni, Cd, Pb) as hazardous waste.

Ligand Synthesis Protocol

If the ligand is not available commercially, it must be synthesized via a two-step procedure: tetrazole formation followed by regioselective methylation.

Step 1: Synthesis of 2-(1H-tetrazol-5-yl)phenol (Precursor)

-

Reagents: Salicylonitrile (10 mmol), Sodium Azide (15 mmol), Ammonium Chloride (15 mmol).

-

Solvent: DMF (15 mL).

-

Procedure:

-

Combine reagents in a round-bottom flask.

-

Reflux at 100°C for 12–24 hours.

-

Cool to room temperature and pour into acidified ice water (pH ~2 using HCl). Caution: HN₃ evolution possible; work in hood.

-

Filter the precipitate, wash with cold water, and recrystallize from ethanol.

-

Yield: Typically 80–90%.

-

Step 2: Methylation to this compound

-

Reagents: Precursor (5 mmol), Methyl Iodide (MeI, 6 mmol), Potassium Carbonate (K₂CO₃, 6 mmol).

-

Solvent: Acetone or Acetonitrile (20 mL).

-

Procedure:

-

Dissolve precursor and K₂CO₃ in solvent; stir for 30 min to form the phenolate/tetrazolate intermediate.

-

Add MeI dropwise at 0°C, then warm to room temperature and stir for 4–6 hours.

-

Evaporate solvent.[1] Resuspend residue in water and extract with Ethyl Acetate.

-

Purification: The reaction yields two isomers (N1-methyl and N2-methyl). The N2-isomer is typically the major product (lower polarity). Separate via column chromatography (Silica gel, Hexane:EtOAc 4:1) or fractional recrystallization.

-

Validation: N2-methyl isomer shows a distinct methyl singlet in ¹H NMR (~4.3–4.5 ppm).

-

General Complexation Protocol

This protocol describes the formation of a neutral bis-ligand complex [M(L)₂] (where M = Zn, Cu, Ni, Co).

Reagents

-

Ligand (L): this compound (0.2 mmol).

-

Metal Salt: M(OAc)₂·xH₂O or M(NO₃)₂·xH₂O (0.1 mmol).

-

Base: Triethylamine (Et₃N) or NaOH (0.2 mmol) – Required only if using non-acetate salts to ensure phenol deprotonation.

-

Solvent: Ethanol or Methanol (10 mL).

Step-by-Step Procedure

-

Ligand Solution: Dissolve 0.2 mmol of L in 5 mL of warm Ethanol. If using nitrate/chloride salts, add 0.2 mmol of Et₃N to deprotonate the phenol.

-

Metal Addition: Dissolve 0.1 mmol of the metal salt in 5 mL of Ethanol. Add this solution dropwise to the ligand solution under constant stirring.

-

Reaction:

-

Method A (Precipitation): Stir at room temperature for 4 hours. A precipitate often forms immediately.

-

Method B (Solvothermal - for single crystals): Place the mixture in a Teflon-lined autoclave and heat at 120°C for 24 hours, then cool slowly (5°C/hour).

-

-

Isolation: Filter the solid product. Wash with cold Ethanol (2 x 5 mL) and Diethyl Ether (2 x 5 mL).

-

Drying: Dry in a vacuum oven at 60°C for 4 hours.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of the methylated ligand and its subsequent metal complexation.

Case Study: Luminescent Zinc(II) Complex

Objective: Synthesis of highly fluorescent [Zn(L)₂].

-

Stoichiometry: 1:2 (Zn:Ligand).

-

Conditions: Reflux in Ethanol for 3 hours.

-

Observation: The solution typically turns bright yellow/green fluorescent under UV light (365 nm) upon complexation due to the "Chelation Enhanced Fluorescence" (CHEF) effect, which rigidifies the ligand structure and reduces non-radiative decay.

-

Isolation: Slow evaporation of the filtrate yields colorless block crystals suitable for X-ray diffraction.

Characterization & Validation

To ensure the integrity of the synthesized complexes, the following data points must be verified:

| Technique | Parameter | Expected Observation | Mechanistic Reason |

| IR Spectroscopy | ν(O-H) | Disappears | Deprotonation of phenol upon coordination. |

| IR Spectroscopy | ν(C=N) | Shifts (-10 to -20 cm⁻¹) | Coordination of Tetrazole Nitrogen to Metal. |

| ¹H NMR | -OH Signal | Disappears | Confirmation of O-M bond formation. |

| ¹H NMR | -CH₃ Signal | Shifted vs Free Ligand | Electronic environment change due to chelation. |

| SC-XRD | Bond Lengths | M-O: ~1.9-2.0 ÅM-N: ~2.0-2.1 Å | Typical bond lengths for N,O-chelate rings. |

Coordination Mode Diagram

Caption: Schematic of the N,O-chelation mode showing the 6-membered ring formation.

Troubleshooting

-

Problem: Low yield of N2-methyl isomer.

-

Solution: Ensure the solvent is non-polar enough to favor N2 alkylation (e.g., Acetone is better than DMF). Use bulky alkylating agents if possible, though MeI is small.

-

-

Problem: Precipitation of metal hydroxide instead of complex.

-

Solution: The pH is too high. Reduce the amount of base (Et₃N). If using Acetate salts, no external base is usually needed.

-

-

Problem: Product is an oil.

-

Solution: Triturate with cold Diethyl Ether or Hexane to induce crystallization.

-

References

-

Synthesis of Tetrazole Precursors

- Title: Crystal structure of methyl 2-[5-(2-hydroxyphenyl)

- Source: PMC - NIH.

-

URL:[Link]

- Relevance: Provides the synthesis and crystallization protocol for N2-substituted 5-(2-hydroxyphenyl)tetrazoles.

-

Regioselectivity in Tetrazole Alkylation

- Title: Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkyl

- Source: New Journal of Chemistry (RSC).

-

URL:[Link]

- Relevance: Explains why the N2-isomer is the major product and how to optimize for it.

-

Applications in Catalysis

Sources

Advanced Crystallization Protocols for 2-(2-Methyl-2H-tetrazol-5-yl)phenol Metal Complexes

Executive Summary

This application note details the synthesis and crystallization methodologies for metal complexes derived from 2-(2-Methyl-2H-tetrazol-5-yl)phenol (hereafter referred to as Me-TP ). Unlike its parent compound (2-(1H-tetrazol-5-yl)phenol), the N2-methylated derivative prevents the formation of bridging tetrazolate anions, restricting the ligand to a bidentate N,O-chelating mode . This structural constraint favors the formation of discrete, neutral mononuclear complexes (typically [M(Me-TP)₂] for divalent metals) rather than infinite coordination polymers, significantly altering the crystallization strategy.

This guide is designed for medicinal chemists and structural biologists focusing on drug development, where obtaining single crystals for X-ray diffraction (SC-XRD) is critical for structure-activity relationship (SAR) studies.

Chemical Context & Coordination Logic

Ligand Characteristics[1]

-

System: this compound.

-

Donor Sites: Phenolic Oxygen (anionic after deprotonation) and Tetrazole Nitrogen N4 (neutral donor).

-

Coordination Geometry: The ligand forms a stable six-membered chelate ring with transition metals (Zn²⁺, Cu²⁺, Ni²⁺, Co²⁺).

-

Solubility Profile: The free ligand is soluble in alcohols (MeOH, EtOH), Acetonitrile (MeCN), and DMF; sparingly soluble in water.

The "Neutrality" Advantage

Because the tetrazole ring is methylated at the N2 position, it cannot deprotonate. Consequently, the reaction of Me-TP with a divalent metal acetate (M(OAc)₂) typically yields a neutral complex:

Experimental Protocols

Protocol A: Direct Synthesis & Slow Evaporation (Standard)

Best for: Zn(II), Cu(II), and Ni(II) complexes; Initial screening.

Materials:

-

Ligand: this compound (0.1 mmol)

-

Metal Salt: Zn(OAc)₂·2H₂O or Cu(OAc)₂·H₂O (0.05 mmol)

-

Solvent: Methanol (HPLC Grade) or Ethanol/Acetonitrile mixture (1:1)

-

Base: Triethylamine (Et₃N) - Optional, to assist phenol deprotonation.

Workflow:

-

Dissolution: Dissolve 0.1 mmol of Me-TP in 10 mL of Methanol. The solution should be clear.

-

Deprotonation: Add 0.1 mmol of Et₃N. Stir for 5 minutes. (Note: Acetate salts may act as their own base, making this step optional but recommended for chlorides/nitrates).

-

Complexation: Add 0.05 mmol of the metal salt dissolved in 5 mL Methanol dropwise to the ligand solution.

-

Reaction: Stir at 60°C (reflux) for 2 hours to ensure thermodynamic equilibration.

-

Filtration: Filter the warm solution through a 0.45 µm PTFE syringe filter to remove any dust or unreacted metal oxides.

-

Crystallization: Transfer the filtrate to a 20 mL scintillation vial. Cover with Parafilm and poke 3-5 small holes. Let stand at room temperature (20-25°C) in a vibration-free zone.

Expected Outcome: Block- or prism-shaped crystals suitable for SC-XRD should appear within 3-7 days.

Protocol B: Vapor Diffusion (High Purity)

Best for: Obtaining X-ray quality single crystals when Method A yields microcrystalline powder.

Concept: Slowly reducing the solubility of the complex by introducing a "bad" solvent (precipitant) via the vapor phase.

System Setup:

-

Inner Vial (4 mL): Contains the concentrated complex solution (from Protocol A, step 5).

-

Outer Jar (20 mL): Contains the precipitant (Diethyl Ether or Pentane).

Step-by-Step:

-

Prepare a concentrated solution of the metal complex in a "good" solvent (e.g., DMF or MeOH).

-

Place 1-2 mL of this solution into the small inner vial. Do not cap the inner vial.

-

Place the inner vial carefully inside the larger jar.

-

Add the precipitant (Et₂O) to the outer jar, filling it to about 1/3 height (ensure it does not spill into the inner vial).

-

Tightly cap the outer jar.

-

Mechanism: Ether vapor will slowly diffuse into the MeOH/DMF solution, gradually increasing polarity/decreasing solubility, forcing the complex to nucleate slowly.

Protocol C: Solvothermal Synthesis

Best for: Co(II) or Mn(II) complexes; overcoming kinetic traps or low solubility.

Rationale: High pressure and temperature increase the solubility of reactants, allowing for reversible bond formation which "heals" defects in growing crystals.

Parameters:

-

Vessel: 23 mL Teflon-lined stainless steel autoclave.

-

Solvent System: MeOH:H₂O (3:1) or MeCN:H₂O.[1]

-

Temperature: 120°C.

-

Duration: 48 hours heating, followed by slow cooling (5°C/hour).

Procedure:

-

Mix 0.1 mmol Ligand, 0.05 mmol Metal Salt, and 0.1 mmol Et₃N in 8 mL of solvent mixture.

-

Sonicate for 10 minutes to disperse solids (complete dissolution is not required).

-

Seal autoclave and place in a programmable oven.

-

Cooling Ramp: The slow cooling phase (5°C/h) is critical. It prevents rapid precipitation and favors large single crystals.

Data Presentation & Troubleshooting

Solubility & Solvent Selection Matrix

| Solvent | Ligand Solubility | Complex Solubility | Role in Crystallization |

| Methanol (MeOH) | High | Moderate | Primary Solvent (Method A) |

| Acetonitrile (MeCN) | High | Moderate | Primary Solvent (Method A) |

| DMF / DMSO | Very High | High | "Good" solvent for Diffusion (Method B) |

| Diethyl Ether | Low | Insoluble | Precipitant (Method B) |

| Water | Low | Low | Co-solvent for Solvothermal |

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Precipitate forms immediately | Reaction is too fast (Kinetic control). | Use Method B (Diffusion) or dilute the reaction mixture by 50%. |

| No crystals after 2 weeks | Solution is too dilute. | Uncover the vial completely to accelerate evaporation or add a seed crystal. |

| Oils/Gums form | Impurities or flexible alkyl chains. | Triturate with cold ether to solidify, then redissolve. Switch to Solvothermal (Method C). |

| Polycrystalline aggregates | Nucleation rate too high. | Reduce evaporation rate (fewer holes in Parafilm) or lower temperature (4°C fridge). |

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the appropriate crystallization method based on initial solubility observations.

Caption: Decision tree for selecting the optimal crystallization strategy based on the solubility profile of the Me-TP metal complex.

References

-

Slyvka, Y., et al. (2015).[2] "Synthesis and crystal structure of the [Ag(2-allyl-5-phenyl-2H-tetrazole)ClO4] π,σ-complex." Chemistry of Metals and Alloys, 8, 6-10. 2

- Context: Establishes the coordination behavior of N2-substituted tetrazoles.

-

Stilinović, V., et al. (2016). "Role of Alkylated 2,6‐bis(tetrazol‐5‐yl)pyridyl Ligands and Iron(II) Salts in Selecting Spin Crossover Complexes." European Journal of Inorganic Chemistry. 1

- Context: Demonstrates the impact of N2-methylation on ligand field strength and complex solubility.

-

Park, Y. J., et al. (2017). "Crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate." Acta Crystallographica Section E, 73(12), 1895–1898. 3[2][4][5][6][7]

- Context: Provides the specific synthesis and structural data for the hydroxyphenyl-tetrazole core.

-

Zhao, D., et al. (2022).[4] "The structures and catalytic behaviors of two new complexes based on bifunctional tetrazole-carboxylate connector." Food Science and Technology. 4

- Context: Illustrates solvothermal methods for tetrazole-based coordin

Sources

- 1. cris.unibo.it [cris.unibo.it]

- 2. publications.lnu.edu.ua [publications.lnu.edu.ua]

- 3. Crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization and Biological Activity Studies on Novel 4-Chloro-2- [(1-Phenyl-1H-Tetrazol-5-Ylimino)-Methyl] Phenol and Its Metal Complexes [scirp.org]

Microwave-assisted synthesis of 2-(2-Methyl-2H-tetrazol-5-yl)phenol derivatives

Application Note: Microwave-Assisted Synthesis of 2-(2-Methyl-2H-tetrazol-5-yl)phenol Derivatives

Executive Summary

This application note details a robust, high-efficiency protocol for the synthesis of This compound , a critical pharmacophore in medicinal chemistry (e.g., angiotensin II receptor antagonists). Traditional thermal methods for tetrazole formation often require toxic solvents (DMF), high temperatures, and reaction times exceeding 24 hours. This guide introduces a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction times to under 60 minutes while utilizing "green" aqueous media for the cycloaddition step.

Crucially, this protocol addresses the challenge of regioselectivity during the methylation step, providing conditions that favor the thermodynamically stable

Safety Directives (Critical)

WARNING: AZIDE HAZARD Microwave irradiation of azides poses significant explosion risks if not managed correctly.

-

Hydrazoic Acid (HN₃): Never acidify azide solutions in the absence of adequate ventilation. HN₃ is highly toxic and explosive.

-

Metal Azides: Avoid using metal vessels or metallic stir bars that react with azides (e.g., Copper, Lead) to form shock-sensitive explosives. Use glass inserts and Teflon-coated magnetic bars.

-

Headspace & Venting: Do not fill microwave vials >50% volume. Ensure the vessel is equipped with a pressure-relief cap rated for the target temperature (typically 20 bar).

-

Shielding: Always operate the microwave reactor behind a blast shield.

Mechanistic Insight & Reaction Design

The [3+2] Cycloaddition (Tetrazole Formation)

The formation of the tetrazole ring proceeds via a [3+2] dipolar cycloaddition between the nitrile group of salicylonitrile and the azide anion.

-

Thermal vs. Microwave: Thermal methods rely on convective heating, often leading to "wall effects" and slow kinetics. Microwave irradiation provides dielectric heating , directly coupling with the polar transition state of the cycloaddition, significantly accelerating the reaction rate.

-

Catalysis: We utilize Zinc Bromide (

) as a Lewis acid catalyst. The

Regioselective Methylation ( vs. )

Alkylation of 5-substituted tetrazoles yields two isomers:

-

Thermodynamics: The

-isomer is generally more thermodynamically stable due to less steric hindrance and better conjugation. -

Stoichiometry Control: The starting material contains two acidic protons: the phenol -OH (

) and the tetrazole -NH (

Visual Workflows

Figure 1: Reaction Scheme & Mechanism

Caption: Two-step microwave synthesis pathway. Step 1 utilizes Lewis-acid catalyzed cycloaddition. Step 2 utilizes base-mediated alkylation favoring the N2-isomer.

Figure 2: Experimental Decision Tree

Caption: Workflow for optimizing conversion and purity. Decision points ensure high yield of the target N2-isomer.

Experimental Protocols

Materials & Reagents

-

Salicylonitrile (2-Hydroxybenzonitrile): >98% purity.

-

Sodium Azide (

): Handle with extreme care.[1] -

Zinc Bromide (

): Catalyst. -

Methyl Iodide (MeI): Alkylating agent (Carcinogen).

-

Potassium Carbonate (

): Anhydrous base. -

Solvents: Isopropanol (IPA), Water, Acetone, Ethyl Acetate, Hexanes.

Protocol 1: Synthesis of 2-(1H-tetrazol-5-yl)phenol (Intermediate)

Based on modified Demko-Sharpless conditions adapted for Microwave [1, 2].

-

Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, suspend Salicylonitrile (1.0 mmol, 119 mg), Sodium Azide (1.1 mmol, 72 mg), and Zinc Bromide (1.0 mmol, 225 mg) in Water/Isopropanol (3:1 v/v, 4 mL).

-

Note: The use of water makes this a "green" step and facilitates workup.

-

-

Irradiation: Seal the vial. Program the microwave reactor (e.g., Biotage Initiator or CEM Discover) to:

-

Temp: 120°C

-

Time: 30 minutes

-

Stirring: High

-

Pre-stir: 30 seconds

-

-

Workup:

-

Allow the vial to cool to room temperature.[2]

-

Caution: Add 3M HCl dropwise in a fume hood until pH ~1. Vigorous bubbling may occur (release of excess

). -

The product usually precipitates as a white solid.

-

Filter the solid, wash with cold water (3 x 5 mL) to remove zinc salts and inorganic azide.

-

Dry in a vacuum oven at 50°C.

-

Yield Expectation: 85-95%.[3]

-

Protocol 2: Regioselective Methylation to this compound

Optimized for N2-selectivity [3, 4].

-

Preparation: In a clean 10 mL microwave vial, dissolve the Intermediate (1.0 mmol, 162 mg) in Acetone (4 mL).

-

Base Addition: Add Potassium Carbonate (

, 1.1 mmol, 152 mg). Stir for 5 minutes at room temperature to form the tetrazolate anion.-

Critical: Do not use large excess of base to avoid deprotonating the phenol -OH.

-

-

Alkylation: Add Methyl Iodide (1.1 mmol, 68 µL).

-

Irradiation: Seal the vial. Program the microwave:

-

Temp: 80°C

-

Time: 10 minutes

-

-

Workup & Purification:

-

Filter off the inorganic salts (

, KI). -

Analysis: Check crude NMR. The

-methyl group typically appears as a singlet around 4.3 - 4.4 ppm . The -

Purification: If

isomer is present >5%, purify via Flash Column Chromatography (Silica Gel, Hexane:Ethyl Acetate gradient 9:1 to 7:3). The

-

Data Analysis & Validation

| Feature | ||

| Tetrazole C5 Shift | ||

| TLC ( | Higher (Less Polar) | Lower (More Polar) |

Interpretation:

The downfield shift of the

Troubleshooting Guide

-

Problem: Low Conversion in Step 1.

-

Solution: Nitriles with electron-donating groups (like the phenol here) can be sluggish. Increase MW temperature to 140°C or increase catalyst loading (

) to 1.5 equiv.

-

-

Problem:

-methylation observed (Formation of Anisole derivative).-

Solution: Reduce base equivalents to 1.0 or 1.05. Ensure the reaction is not run longer than necessary. The phenol proton is less acidic than the tetrazole, but prolonged heating with excess MeI will eventually alkylate it.

-

-

Problem: Difficulty separating isomers.

-

Solution: Switch solvent in Step 2 to Acetonitrile or use a bulkier alkylating agent first if the methyl group is not strictly required immediately (though for this specific topic, MeI is the reagent). Recrystallization from Ethanol/Water often purifies the

isomer as it crystallizes more readily.

-

References

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[5] The Journal of Organic Chemistry.

-

Yoneyama, H., et al. (2013).[6] Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation.[6][7][8] Synthesis.

-

Roh, J., et al. (2012). Regioselective Alkylation of 5-Substituted Tetrazoles. Synthesis.

-

BenchChem Technical Support. (2024). Step-by-step synthesis protocol for 5-substituted Tetrazoles.

-

University of Wisconsin-Madison. (2024). Safe Handling of Sodium Azide. Environment, Health & Safety.[1]

Sources

- 1. ehs.wisc.edu [ehs.wisc.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation and Their Applications [organic-chemistry.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pubs.aip.org [pubs.aip.org]

Troubleshooting & Optimization

Troubleshooting low solubility of tetrazole-phenol ligands in aqueous media

Welcome to the Ligand Solubilization Support Hub

Current Status: Operational Topic: Tetrazole-Phenol Ligand Solubility in Aqueous Media Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely encountering precipitation because tetrazole-phenol ligands possess a "solubility window" governed by two distinct ionization events. Unlike simple carboxylic acids, these ligands often require specific pH manipulation or supramolecular assistance to remain stable in aqueous buffers like PBS or DMEM.

This guide moves beyond generic advice to address the specific physicochemical conflict between the acidic tetrazole (pKa ~4.5–4.9) and the weakly acidic phenol (pKa ~10) .

Module 1: The pH Factor (The Critical Variable)

The Core Problem: In standard physiological buffers (pH 7.4), your ligand is likely in a mono-anionic state (Tetrazole is deprotonated/charged; Phenol is protonated/neutral). If your ligand has a high molecular weight or significant lipophilicity (LogP > 3), this single charge is often insufficient to maintain solubility, leading to "crashing out" over time.

Troubleshooting Protocol:

Q: "My ligand dissolves in DMSO but precipitates immediately upon addition to PBS (pH 7.4)."

A: You are likely observing Kinetic Precipitation . The local concentration of the neutral species exceeds its solubility limit before the buffer can ionize the tetrazole.

Corrective Action:

-

The "Pre-Ionization" Step: Do not add pure DMSO stock directly to neutral PBS.

-

Protocol:

-

Prepare your stock in DMSO (e.g., 10 mM).

-

Prepare an intermediate dilution in 0.1 M Tris or NaOH (pH 9–10) . At this pH, the phenol begins to deprotonate, creating a dianionic (highly soluble) species.

-

Dilute this intermediate rapidly into your final assay buffer. The ligand may remain solubilized in the mono-anionic state (pH 7.4) if it avoids the initial aggregation phase.

-

Q: "Can I just increase the pH of my assay?"

A: Only within the tolerance of your biological target.

-

pH 4.0 – 5.0: Danger Zone. Tetrazole is protonated (neutral). Solubility is near zero.

-

pH 7.4: Risk Zone. Tetrazole is ionized (-1), Phenol is neutral. Solubility relies on the hydration energy of the tetrazole ring.

-

pH > 9.5: Safe Zone. Both groups ionized (-2). Highly soluble, but likely incompatible with cell assays.

Module 2: Co-solvent Engineering (Breaking the Lattice)

The Core Problem: Researchers often hit the "DMSO Wall"—the toxicity limit of cells (usually 0.1% to 0.5% v/v).

Data: Solvent Compatibility Table

| Solvent | Dielectric Const. | Cell Toxicity Threshold* | Recommended Use |

| DMSO | 47 | 0.1% - 0.5% | Primary stock solvent. High solubilizing power.[1] |

| Ethanol | 24 | 1.0% - 2.0% | Secondary co-solvent. Less toxic but weaker solvent for tetrazoles. |

| PEG 400 | 12 | 1.0% - 5.0% | Polymer bridging. Good for preventing crystal nucleation. |

| Glycerol | 42 | > 5.0% | Viscosity enhancer. Stabilizes protein-ligand complexes. |

*Note: Toxicity varies by cell line.[2][3] Always run a vehicle control.

Troubleshooting Protocol:

Q: "I am at 0.5% DMSO and my ligand still precipitates. What now?"

A: Switch to a Binary Co-solvent System . Using two solvents often breaks the "water structure" around the hydrophobic ligand more effectively than one.

-

Recipe: 5% PEG 400 + 0.5% DMSO + Buffer.

-

Mechanism: PEG 400 acts as a cosmotrope, reducing the energy penalty of cavity formation in water for the hydrophobic phenol ring.

Module 3: Supramolecular Complexation (The "Trojan Horse")

The Core Problem: If pH adjustment and co-solvents fail, your ligand is thermodynamically unstable in water. You must hide the hydrophobic phenol moiety.

The Solution: Hydroxypropyl-

Protocol: HP-

-

Prepare Vehicle: Dissolve 20% (w/v) HP-

-CD in water or buffer. -

Add Ligand: Add your ligand in solid form (excess) to the vehicle.

-

Equilibrate: Shake at 25°C for 24 hours (Thermodynamic method) OR sonicate for 30 mins (Kinetic method).

-

Filter: Pass through a 0.45 µm PVDF filter.

-

Use: This filtrate is your new "stock."

Q: "Will the cyclodextrin interfere with my receptor binding?"

A: Generally, no. The binding constant (

Module 4: Visualization & Logic Flow

Workflow 1: The Solubility Decision Tree

Use this logic to determine the root cause of precipitation.

Caption: Decision logic for diagnosing tetrazole-phenol precipitation based on ionization states and lipophilicity.

Workflow 2: Kinetic vs. Thermodynamic Solubility Protocol

Choose the right measurement method to avoid false data.

Caption: Comparison of Kinetic (DMSO-based) and Thermodynamic (Solid-based) solubility workflows.

Module 5: Analytical Validation (Self-Validating the System)

Do not rely on visual inspection. A solution can look clear but contain micro-aggregates that cause false positives in assays (e.g., by sequestering the enzyme).

The Tyndall Effect Test:

-

Pass a laser pointer (red or green) through your "dissolved" solution in a glass vial.

-

Observation:

-

Beam invisible inside liquid: True solution.

-

Beam visible (scattering): Colloidal suspension/Aggregation. FAIL.

-

Quantitative Check (Shake Flask Method):

-

Add excess solid ligand to buffer.

-

Shake for 24 hours.

-

Filter (0.22 µm).

-

Analyze filtrate by HPLC-UV.

-

Validation: If the concentration is

, you must use a solubilizing agent (Module 3).

References

-

Herr, R. J. (2002).[4] 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods. Bioorganic & Medicinal Chemistry, 10(11), 3379–3393.[4]

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621.

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26.

-

Enamine. (n.d.). Kinetic vs Thermodynamic Solubility Protocols. Enamine ADME/Tox Services.

-

Nikon. (n.d.). The cytotoxicity of DMSO in cell-based assays. Nikon Cell Imaging.

Sources

Technical Support Center: Precision Alkylation of 5-Aryl Tetrazoles

Status: Operational Ticket Type: Advanced Synthesis / Regiocontrol Assigned Specialist: Senior Application Scientist[1]

Core Directive: The Ambident Challenge

Welcome to the technical support hub for tetrazole chemistry. If you are here, you are likely facing the classic "N1 vs. N2" regioselectivity problem.

5-Aryl tetrazoles are ambident nucleophiles .[1] Under basic conditions, the tetrazolate anion delocalizes negative charge across the ring, creating two distinct nucleophilic sites:

-

N1 (Proximal): Adjacent to the carbon. Often kinetically accessible but sterically hindered by the 5-aryl group.

-

N2 (Distal): Further from the carbon. Generally less sterically hindered and leads to the thermodynamically more stable product in many solvents.

The Default Outcome: In standard alkylation (Alkyl halide + Base), the N2-isomer is typically the major product (often >80:20 ratio). Reversing this to favor N1 requires specific "hacks" involving solvent manipulation, counter-ion control, or alternative electrophiles.

Visualizing the Decision Matrix

The following logic flow illustrates the mechanistic pathways and decision points for controlling selectivity.

Caption: Mechanistic flow for N1 vs. N2 selectivity. Note that standard basic alkylation heavily biases toward N2 due to steric relief.

Troubleshooting & FAQs

Scenario A: "I need the N2 isomer, but I'm seeing 10-20% N1 impurity."

Diagnosis: This is the standard product distribution. The N1 isomer forms because the N1 position typically carries higher electron density in the anion, despite the steric penalty.

Corrective Actions:

-

Increase Steric Bulk: If your electrophile is small (e.g., MeI), N1 formation is easier.[1] Using bulkier electrophiles (e.g., Benzyl bromide, Isopropyl iodide) virtually shuts down N1 attack due to clash with the 5-aryl group.[1]

-

Solvent Switch (The "SIP" Strategy): Use THF or Dioxane . In these solvents, the counter-ion (e.g., Na+ or Li+) tends to coordinate tightly to the N1/N4 region (the "proximal" nitrogens), effectively blocking them and forcing the electrophile to attack the open N2 position.

-

Base Selection: Use NaH or LiH . The small Lithium or Sodium cations form tighter ion pairs than Cesium, further blocking N1.

Scenario B: "I desperately need the N1 isomer, but I keep getting N2."

Diagnosis: You are fighting thermodynamics. You cannot use standard alkyl halides + base to get N1 as the major product efficiently.

Corrective Actions:

-

The "Gold Standard" Protocol (Trichloroacetimidate): Do not use alkyl halides. Instead, use Methyl 2,2,2-trichloroacetimidate (or related imidates) under acidic catalysis (e.g., BF3[1]·Et2O or Triflic acid).[2]

-

Why? This reaction proceeds via the neutral tetrazole (or protonated species) rather than the anion, and the mechanism favors the N1 position due to hydrogen bonding pre-organization or electronic directing effects of the imidate.

-

-

The Solvent Inversion (DMSO): If you must use alkyl halides, switch to DMSO or DMF and use Cesium Carbonate (Cs2CO3) .[1]

Scenario C: "I have a product, but I don't know if it's N1 or N2."

Diagnosis: 1H NMR is often ambiguous because the chemical shift of the alkyl group depends on the anisotropy of the specific 5-aryl ring.

The Definitive Test: 13C NMR The chemical shift of the quaternary tetrazole carbon (C5) is the most reliable indicator.

| Feature | N1-Isomer | N2-Isomer |

| 13C NMR (C5) | Upfield (Shielded) | Downfield (Deshielded) |

| Shift Range | ~150 – 157 ppm | ~160 – 167 ppm |

| Delta ( | Typically ~10 ppm lower than N2 | Typically ~10 ppm higher than N1 |

Note: Always compare relative to your starting material or, ideally, the mixture of isomers.[1]

Standard Operating Procedures (SOPs)

Protocol 1: High-Selectivity N2-Alkylation (Thermodynamic Mode)

Best for: Routine synthesis of 2,5-disubstituted tetrazoles.[1]

Reagents:

Step-by-Step:

-

Dissolution: Dissolve 5-aryl tetrazole in Acetone (0.2 M concentration).

-

Deprotonation: Add K2CO3. Stir at Room Temperature (RT) for 15 minutes.

-

Addition: Add Alkyl Halide dropwise.

-

Reaction: Reflux for 2–4 hours. (Monitor via TLC; N2 isomer is usually less polar than N1 on Silica, moving higher).

-

Workup: Filter off inorganic salts. Concentrate filtrate.[2]

-

Purification: Flash chromatography (Hexane/EtOAc). N2 elutes first.

Protocol 2: High-Selectivity N1-Methylation (The Imidate Method)

Best for: Forcing the "kinetic" N1 product.

Reagents:

-

Methyl 2,2,2-trichloroacetimidate (1.2 equiv)[1]

-

Catalyst: Boron Trifluoride Etherate (BF3[1][2]·Et2O) (0.1 equiv) or TMSOTf.[1]

-

Solvent: Dry Dichloromethane (DCM) or Cyclohexane/DCM mix.[1]

Step-by-Step:

-

Setup: Flame-dry glassware. Dissolve tetrazole in dry DCM under Argon/N2.

-

Addition: Add Methyl 2,2,2-trichloroacetimidate via syringe.

-

Catalysis: Cool to 0°C. Add BF3·Et2O dropwise.

-

Reaction: Allow to warm to RT and stir for 12–24 hours.

-

Mechanism Note: The trichloroacetimidate acts as a temporary electrophile that coordinates to the N1, transferring the methyl group.

-

-

Quench: Add saturated NaHCO3 solution.

-

Workup: Extract with DCM. Wash with brine. Dry over Na2SO4.[2]

-

Purification: The byproduct is trichloroacetamide (solid), which can often be filtered off or separated by column.[1]

References & Authority

-

Butler, R. N. (1984).[1] Tetrazoles. In Comprehensive Heterocyclic Chemistry (Vol. 5, pp. 791-838).[1] Pergamon. (The foundational text on tetrazole tautomerism and reactivity).

-

Reynard, G., et al. (2022).[1][5] Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46, 21085-21091.[5] Link Key Insight: Detailed mechanistic study on alkylation selectivity and the influence of electrophiles.

-

Tajima, T., et al. (2018).[1] Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. Journal of Organic Chemistry, 83(10), 5491–5505.[1] Link Key Insight: Explains the "Tight Ion Pair" (THF) vs "Solvent Separated Ion Pair" (DMSO) theory for regiocontrol.[1]

-

Koldobskii, G. I., & Ostrovskii, V. A. (1994).[1] Tetrazoles. Russian Chemical Reviews, 63(10), 847. (Definitive review on 13C NMR shifts for isomer identification).

Sources

Technical Support Center: Methyl Iodide Removal in Tetrazole Synthesis

Topic: Safe and Effective Removal of Unreacted Methyl Iodide (MeI) Ticket ID: CHEM-SUP-884 Status: Open Priority: High (Safety Critical)

⚠️ Emergency Safety Notice

Methyl Iodide (Iodomethane) is a volatile, neurotoxic, and suspected carcinogenic alkylating agent.

-

Never rely solely on rotary evaporation to remove excess MeI. Its boiling point (

) allows it to bypass condensers, contaminating vacuum pumps and exhaust systems, creating an invisible exposure hazard. -

Always chemically quench the reaction mixture before concentration.

Module 1: The Core Directive (Why & How)

The Problem: Volatility vs. Toxicity

In tetrazole alkylation, Methyl Iodide is often used in excess (1.5 – 3.0 equivalents) to drive the reaction to completion. The "standard" organic workup (evaporation) is dangerous because MeI co-distills with solvents.

The Solution: Chemical Quenching via Nucleophilic Substitution ( )

To render MeI harmless, we must convert the volatile electrophile into a non-volatile, water-soluble salt. This is achieved by reacting it with a "sacrificial" nucleophile.

Recommended Quenching Agents:

-

Aqueous Ammonia (

): Cheap, effective, and easily removed. -

Triethylamine (

) or Pyridine: Good for non-aqueous homogeneous mixtures. -

Thiols (e.g., Cysteine): Highly effective but odorous.

Comparative Data: Quenching Efficiency

| Method | Reaction Time | Byproduct Nature | Solubility of Byproduct | Suitability for Tetrazoles |

| Aq. Ammonia | 30-60 min | Methylammonium iodide | Water Soluble | High (Easily washed away) |

| Triethylamine | 1-2 hours | Methyltriethylammonium iodide | Water Soluble | Medium (Requires acid wash) |

| Rotary Evap | N/A | Unreacted MeI (Vapor) | N/A | UNSAFE (Do not use) |

Module 2: Step-by-Step Protocols

Protocol A: The Ammonia Quench (Preferred)

Best for heterogeneous reaction mixtures (e.g.,

-

Cool Down: Cool the reaction mixture to

– -

Add Quencher: Add 10% Aqueous Ammonia (approx. 5–10 mL per gram of MeI used).

-

Mechanistic Insight: Ammonia acts as a nucleophile, attacking the methyl group of MeI to form methylamine and eventually methylammonium iodide salts.

-

-

Agitate: Stir vigorously for 30–60 minutes at room temperature.

-

Note: If the reaction solvent is immiscible with water (e.g., Toluene), ensure high-speed stirring to maximize phase transfer.

-

-

Phase Separation:

-

Dilute with water and an organic solvent (e.g., Ethyl Acetate or DCM).

-

Aqueous Layer: Contains the MeI-derived salts (Waste).

-

Organic Layer: Contains your alkylated tetrazole.

-

-

Wash: Wash the organic layer with:

- Water

- Brine[1]

- 0.1 M HCl (Optional: removes residual ammonia if it interferes with downstream steps).

Protocol B: The "In-Situ" Amine Quench

Best for homogeneous reactions where water addition is undesirable initially.

-

Add Scavenger: Add Triethylamine (

) (2.0 equivalents relative to excess MeI). -

Reflux/Stir: Stir at room temperature for 2 hours or gently warm (

) for 30 mins.-

Visual Cue: A white precipitate (quaternary ammonium salt) often forms.

-

-

Filtration/Workup:

-

Filter off the solid salt.

-

Proceed to aqueous workup to remove dissolved salts.

-

Module 3: Visualization & Logic Flow

Workflow Diagram: Safe Removal Strategy

This diagram outlines the decision logic for selecting the correct quenching method based on your solvent system.

Caption: Logic flow for selecting the appropriate quenching method based on reaction solvent compatibility.

Module 4: Validation (Self-Validating Systems)

How do you know the MeI is gone? Do not rely on smell (MeI has a sweet odor, but olfactory fatigue sets in quickly).

The NBP Colorimetric Test (Qualitative)

The 4-(p-nitrobenzyl)pyridine (NBP) test is the gold standard for detecting alkylating agents.

-

Reagent: 5% NBP in acetone.

-

Procedure:

-

Take a small aliquot (

) of the organic layer after workup. -

Add

NBP solution. -

Heat to

for 1 minute. -

Add

of 50% piperidine or triethylamine.

-

-

Result:

-

Purple/Blue: Alkylating agent (MeI) is still present.[2] Re-wash.

-

Colorless/Yellow: Quench successful.

-

GC-FID/MS (Quantitative)

-

Setup: Use a low initial oven temperature (

hold for 5 mins) to detect the volatile MeI peak. -

Limit: Ensure MeI is non-detectable (< 1 ppm) before concentrating large volumes.

Module 5: Troubleshooting & FAQs

Q: I have formed an emulsion during the ammonia wash. What now? A: Tetrazoles can act as surfactants.

-

Add brine (saturated NaCl) to increase the ionic strength of the aqueous layer.

-

If that fails, filter the mixture through a pad of Celite ; suspended solids often stabilize emulsions.

Q: My product is water-soluble. How do I remove the MeI salts? A: This is challenging.

-

Use the Triethylamine (Method B) quench.

-

Evaporate the solvent (carefully, MeI is now a salt) to dryness.

-

Triturate the residue with Ether or Hexanes . The quaternary ammonium salts are insoluble in non-polar solvents, while many organic products might dissolve (or vice-versa depending on your specific tetrazole).

-

Alternatively, use Reverse Phase (C18) Chromatography , which separates the highly polar salts from the organic product.

Q: Can I use Sodium Hydroxide (NaOH) instead of Ammonia?

A: Proceed with caution. While NaOH hydrolyzes MeI to Methanol (

References

-

National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 6328: Methyl Iodide. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Methyl Iodide. Retrieved from [Link]

-

Epstein, J., et al. (1955). "Use of 4-(p-Nitrobenzyl)pyridine as Analytical Reagent for Ethylenimines and Alkylating Agents." Analytical Chemistry. Retrieved from [Link]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Recrystallization solvents for purifying 2-(2-Methyl-2H-tetrazol-5-yl)phenol

Technical Support Center: Purification of 2-(2-Methyl-2H-tetrazol-5-yl)phenol

Case ID: #REC-TZ-025 Status: Active Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

Purifying This compound presents a unique challenge due to two critical structural factors:

-

Regioisomerism: The methylation of 5-substituted tetrazoles typically yields a mixture of the N2-methyl (desired) and N1-methyl (impurity) isomers.[1]

-

The "Ortho Effect": Unlike its para-isomer, this molecule possesses an intramolecular hydrogen bond between the phenolic hydroxyl and the tetrazole nitrogen. This significantly lowers its polarity and melting point, increasing the risk of "oiling out" during recrystallization.

This guide provides a self-validating protocol to achieve >99% purity, specifically targeting the removal of the N1-isomer and preventing oiling events.

Module 1: Solvent Selection Strategy

The choice of solvent is dictated by the impurity profile. The N2-isomer (target) is generally less polar than the N1-isomer due to vector cancellation of dipole moments and the intramolecular H-bond.[1]

Solvent Decision Matrix

| Solvent System | Role | Application Context | Risk Factor |

| Ethanol / Water (9:1) | Primary | General purification; removal of inorganic salts (azides) and trace starting materials.[1] | High: Risk of oiling out if water content >15%.[1] |

| Ethyl Acetate / n-Heptane | Selective | Best for Isomer Separation. The target (N2) is soluble in EtOAc; the polar impurity (N1) often remains insoluble or precipitates early. | Low: Excellent crystal habit formation.[1] |

| Toluene | Specific | Use if the crude contains significant tar or non-polar byproducts.[1] | Medium: Requires higher temperatures; potential for thermal degradation if prolonged.[1] |

| Acetonitrile | Alternative | Good for final polishing to remove trace color bodies.[1] | Low: expensive, but effective. |

Visualizing the Selection Logic

Module 2: Optimized Experimental Protocol

Objective: Isolation of this compound with <0.1% N1-isomer.

Protocol A: The "Isomer-Selective" Method (Ethyl Acetate/Heptane)

Recommended for crude material containing >2% N1-isomer.[1]

-

Dissolution (The Discrimination Step):

-

Charge crude solid into a flask.

-

Add Ethyl Acetate (EtOAc) (approx. 5-7 mL per gram of solid).[1]

-

Heat to reflux (77°C).

-

Critical Checkpoint: If a solid remains undissolved at reflux, it is likely the N1-isomer (which has a higher melting point and polarity). Filter this hot solution through a pre-warmed sintered glass funnel to remove the N1 impurity immediately.

-

-

Crystallization:

-

Allow the filtrate to cool slowly to 40°C.

-

Add n-Heptane dropwise until persistent cloudiness (turbidity) is observed.[1]

-

Re-heat briefly to clear the solution, then let it cool to Room Temperature (RT) over 2 hours.

-

-

Harvest:

-

Cool to 0-5°C for 1 hour.

-

Filter and wash with cold 1:3 EtOAc:Heptane.[1]

-

Protocol B: The "General Purity" Method (Ethanol/Water)

Recommended for removing salts or when N1-isomer is low.

-

Dissolve crude in Ethanol (absolute) at reflux (approx. 3-5 mL/g).

-

Once dissolved, add warm water dropwise.

-

Stop adding water the moment turbidity appears.

-

Add 1-2 mL of Ethanol to restore clarity.[1]

-

-

Seeding (Crucial): Add a seed crystal of pure product at 35-40°C. This prevents the "oiling out" phenomenon common with this phenol derivative.

-

Cool to 0°C and filter.

Module 3: Troubleshooting & FAQs

Q1: The product is separating as an oil (oiling out) instead of crystals. Why?

-

Cause: This molecule has a low melting point relative to the boiling point of water. If the solvent mixture is too polar (too much water), the hydrophobic "ortho-effect" causes the compound to phase-separate as a liquid before it can crystallize.

-

Fix: Re-heat the mixture to dissolve the oil. Add more Ethanol (solubilizer) to change the solvent ratio. Seed the solution at a temperature above the oiling point but below the saturation point.

Q2: I still see the N1-isomer (1-methyl) in my NMR/HPLC.

-

Cause: Co-crystallization.[1] The N1 and N2 isomers are structurally similar.

-

Fix: Switch to Protocol A (EtOAc/Heptane) . The N1 isomer is significantly less soluble in non-polar/lipophilic solvents. Alternatively, wash the crude solid with cold Toluene before recrystallization; the N2 isomer will dissolve slightly, but the N1 will not. (Note: This washes away some product but enriches purity).

Q3: The crystals are yellow/orange. How do I remove the color?

-

Fix: Perform a Charcoal Treatment .[1]

Visualizing the Isomer Separation Logic

References

-

Isomer Selectivity in Tetrazoles

- Study on the alkylation of 5-substituted tetrazoles proving N2-isomer preference and solubility differences.

- Source: Journal of Medicinal Chemistry / Arabian Journal of Chemistry.

-

Recrystallization Methodologies

- General protocols for two-solvent recrystalliz

- Source: MIT OpenCourseWare / University of Rochester.

-

[1]

-

Specific Molecular Properties (Ortho-Phenol Tetrazoles)

- Crystal structure and hydrogen bonding in 2-(tetrazol-5-yl)phenols.

- Source: N

-

[1]

-

Synthesis & Purification Context

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.[1] Azide-related compounds can be shock-sensitive or toxic.[1]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Chemical Shift Differentiation of N1-Methyl vs. N2-Methyl Tetrazoles

This guide details the specific 1H NMR chemical shift distinctions between N1-methyl and N2-methyl tetrazoles, designed for researchers requiring definitive structural assignment.

Executive Summary & Core Directive

In the development of bioisosteres (e.g., sartans), tetrazole alkylation typically yields a mixture of N1-substituted (kinetic/proximal) and N2-substituted (thermodynamic/distal) regioisomers. Distinguishing these isomers is critical as their pharmacological profiles often differ drastically.

This guide moves beyond generic spectral data, providing a self-validating NMR logic system . You will learn to assign regiochemistry not by guessing, but by observing specific shielding/deshielding patterns driven by the electronic environment of the tetrazole ring current and nitrogen lone pair interactions.

The Golden Rule of Tetrazole NMR:

-

N1-Isomers: Display a Deshielded Ring Proton (C5-H) and a Shielded Methyl Group .

-

N2-Isomers: Display a Shielded Ring Proton (C5-H) and a Deshielded Methyl Group .

Theoretical Basis of Chemical Shift Differences[1]

The chemical shift (

Electronic Environments[1]

-

N1-Methyl Tetrazole:

-

Structure: The methyl group is attached to N1, adjacent to the carbon (C5).

-

Effect: The N1-substitution disrupts the symmetry more significantly. The C5-H bond possesses higher

-character or electron deficiency due to the adjacent

-

-

N2-Methyl Tetrazole:

-

Structure: The methyl group is attached to N2, separated from C5 by N1.

-

Effect: This isomer often retains a more continuous aromatic system (higher delocalization). The C5-H is relatively shielded compared to the N1 isomer. The N2-methyl protons, however, fall into a descreening zone of the ring current or are attached to a nitrogen that is more electron-deficient in the

-system, leading to deshielding .

-

Comparative Analysis: Diagnostic Signals

The following data assumes a standard 5-unsubstituted tetrazole core or 5-substituted analogs where applicable. Data is consistent across common solvents (DMSO-

Table 1: Primary Diagnostic Signals (1H NMR)

| Feature | N1-Methyl Isomer ( | N2-Methyl Isomer ( | Trend (Relative) |

| Ring Proton (C5-H) | 9.20 – 9.60 | 8.80 – 9.10 | N1 is Downfield (+0.4 ppm) |

| Methyl Group (N-CH | 4.10 – 4.30 | 4.40 – 4.60 | N2 is Downfield (+0.3 ppm) |

| NOESY Correlation | Strong NOE between N-Me and C5-H | Weak/No NOE between N-Me and C5-H | N1 has spatial proximity |

Table 2: Supporting 13C NMR Validation (Broadband Decoupled)

While 1H NMR is the focus, 13C NMR provides a definitive "second opinion."

| Feature | N1-Methyl Isomer ( | N2-Methyl Isomer ( | Mechanism |

| Ring Carbon (C5) | ~145.0 | ~163.0 | N2 isomer C5 is highly deshielded |

| Methyl Carbon | ~34.0 | ~39.0 - 42.0 | Follows proton trend |

Experimental Protocol: Isomer Assignment Workflow

This protocol ensures high-confidence assignment using a standard 400 MHz or higher NMR spectrometer.

Step 1: Sample Preparation[2]

-

Solvent Selection: Use DMSO-

(99.9% D) for tetrazoles due to their polarity and potential poor solubility in CDCl -

Concentration: Prepare a solution of ~10 mg sample in 0.6 mL solvent. High concentration is not required for 1H, but helpful if running 13C.

Step 2: Acquisition Parameters

-

Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

-

Scans (ns): 16 scans are sufficient for 1H.

-

Relaxation Delay (d1): Set to

2.0 seconds to ensure full relaxation of the acidic C5-H if present.

Step 3: Analysis & Assignment Logic

-

Locate the C5-H: Look in the 8.5 – 10.0 ppm region.

-

If you see a singlet > 9.2 ppm, suspect N1 .

-

If you see a singlet < 9.1 ppm, suspect N2 .

-

-

Locate the N-Me: Look in the 4.0 – 4.7 ppm region.

-

Compare the integration. If you have a mixture, the isomer with the downfield C5-H should have the upfield Methyl.

-

-

Calculate Ratios: Integration of N1-Me vs N2-Me gives the regioisomeric ratio (

).

Visualizing the Decision Logic

The following diagram illustrates the decision tree for assigning tetrazole regioisomers based on 1H NMR data.

Caption: Logic flow for the assignment of N1 vs. N2 tetrazole isomers using diagnostic 1H NMR shifts.

References

-

Comparison of 13C and 1H N-alkyl shifts of isomeric alkyl tetrazoles. ResearchGate. Available at: [Link]

-

Synthesis and characterization of new 1N and 2N-substituted tetrazoles. LMU München Dissertation. Available at: [Link]

-

15N Chemical Shifts and JNN-Couplings as Diagnostic Tools for Determination of the Azide–Tetrazole Equilibrium. Journal of Organic Chemistry. Available at: [Link]

-

Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Application Note. Available at: [Link]

Publish Comparison Guide: Structural Elucidation of 2-(2-Methyl-2H-tetrazol-5-yl)phenol

Executive Summary: The Regioselectivity Challenge

In the synthesis of 2-(2-Methyl-2H-tetrazol-5-yl)phenol , researchers face a classic regioselectivity problem. The alkylation of the precursor, 2-(tetrazol-5-yl)phenol, involves an ambident nucleophile with three potential reactive sites:

-

N2-Nitrogen (Tetrazole): The thermodynamic product (Target).

-

N1-Nitrogen (Tetrazole): The kinetic or sterically governed product.

-

Phenolic Oxygen (O-alkylation): A potential side reaction depending on base/solvent choice.

Standard 1D NMR (

Methodology Comparison: HMBC vs. Alternatives

We evaluate the HMBC protocol against common alternative characterization methods.

| Feature | HMBC (Recommended) | NOESY / ROESY | 1D Shift Heuristics | X-Ray Crystallography |

| Primary Mechanism | Through-bond ( | Through-space (< 5 Å) dipolar coupling. | Empirical comparison to reference tables. | Diffraction of crystalline lattice. |

| Reliability for Isomers | High. Distinct connectivity patterns for N1 vs. N2. | Medium. Rotational freedom of the methyl group can average signals; lack of protons on tetrazole ring limits NOE partners. | Low-Medium. Solvent effects can shift peaks significantly, leading to misassignment. | Definitive , but requires a single crystal (often difficult for oils/amorphous solids). |

| Sample Requirement | Standard solution (~5-10 mg). | Standard solution. | Standard solution. | High-quality crystal. |

| Time to Result | 1-4 Hours. | 2-12 Hours (requires mixing time optimization). | Minutes. | Days to Weeks. |

| Verdict | The Analytical Gold Standard. Self-validating via bond topology. | Supporting evidence only. | Preliminary screening only. | Final confirmation (if possible). |

Technical Deep Dive: The HMBC Validation Logic

To assign the structure as This compound , we must rule out the N1-isomer and O-methyl ether. The HMBC experiment provides a "fingerprint" of long-range couplings (typically

The Connectivity Map

-

Scenario A: N1-Methylation (Isomer 1)

-

Path:

-

Bond Count: 3 bonds (

). -

Observation: A strong cross-peak connects the Methyl protons to the Tetrazole quaternary carbon (

).

-

-

Scenario B: N2-Methylation (Target Product)

-

Path:

-

Bond Count: 4 bonds (

). -

Observation: Typically NO cross-peak (or extremely weak) between Methyl protons and the Tetrazole quaternary carbon.

-

Self-Validation: The Methyl protons should not correlate to the Phenol ring carbons.

-

-

Scenario C: O-Methylation (Impurity)

-

Path:

-

Bond Count: 3 bonds (

). -

Observation: Strong cross-peak to the Phenolic Carbon (~155-160 ppm), not the Tetrazole carbon.

-

Visualization of Signaling Pathways

Caption: Logical flow for distinguishing methylation sites based on HMBC cross-peak topology. The N2-isomer is characterized by a "silent" HMBC interaction with the ring carbon.

Experimental Protocol: The "Self-Validating" Workflow

To ensure scientific integrity, follow this optimized protocol. This workflow includes a

Step 1: Sample Preparation

-

Solvent: DMSO-

(Preferred for solubility and separating exchangeable protons). -

Concentration:

20 mg/0.6 mL is ideal for

Step 2: 1D Screening (The "Quick Look")

-

Acquire:

H NMR and -

Check:

-

N2-Me: Methyl protons

~4.0–4.5 ppm. Tetrazole -

N1-Me: Methyl protons

~4.0–4.5 ppm. Tetrazole -

O-Me: Methyl protons

~3.8–3.9 ppm.

-

Step 3: HMBC Acquisition (The "Filter")

-

Pulse Sequence: hmbcgpndqf (Gradient-selected, magnitude mode).

-

Optimization: Set long-range delay for

Hz (approx 62.5 ms). -

Analysis:

-

Locate the Methyl proton signal on the F2 axis.

-

Look for correlations on the F1 (

C) axis. -

Validation: If you see a correlation to a carbon >160 ppm, it is likely N1 . If you see no correlation to the quaternary region, it supports N2 .

-

Step 4: HMBC (The "Definitive Proof")

-

Why: Nitrogen shifts are vastly different for N1 vs N2.

-

Pulse Sequence: hmbcgp (optimized for

Hz). -

Reference: Nitromethane (0 ppm) or Liquid Ammonia.[2]

-

Expected Data:

-

N2-Isomer: The methyl protons will couple strongly (

) to N1 and N3 . -

N1-Isomer: The methyl protons will couple (

) to N1 and ( -

Shift Diagnostic: N2-substituted tetrazoles generally show the substituted nitrogen (N2) shielded (~ -100 to -110 ppm relative to nitromethane) compared to N1.

-

Data Presentation: Expected Chemical Shifts

The following table summarizes the expected NMR parameters for the target molecule versus its isomers, derived from tetrazole structure-activity relationship (SAR) literature.

| Parameter | N2-Isomer (Target) | N1-Isomer | O-Isomer |

| Methyl | 4.3 – 4.5 | 4.1 – 4.3 | 3.8 – 3.9 |

| Tetrazole | 162 – 167 (Downfield) | 152 – 157 (Upfield) | ~155 (Unchanged) |

| HMBC: Me | Absent ( | Present ( | Absent |

| HMBC: Me | Absent | Absent | Present ( |

| N2: ~ -70 to -80 ppm | N1: ~ -150 to -160 ppm | N/A |

Structural Visualization

The diagram below illustrates the bond pathways that dictate the HMBC correlations.

Caption: Comparison of bond distances. The N2-isomer path is too long (

References

-

Gopalakrishnan, A. et al. (2012).[3] Experimental and GIAO 15N NMR study of substituent effects in 1H-tetrazoles. Journal of Organic Chemistry.

-

Masood, A. et al. (2023).[4] Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules.

-

LaPlante, S. R. et al. (2013).[5] N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters.

-

Dams, I. et al. (2015). Comparison of 13C and 1H N-alkyl shifts of isomeric alkyl tetrazoles. ResearchGate.

Sources

- 1. rsc.org [rsc.org]

- 2. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. Experimental and GIAO 15N NMR study of substituent effects in 1H-tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Distinguishing Tetrazole Regioisomers: A Guide to NOE Difference Spectroscopy

Topic: Distinguishing Tetrazole Regioisomers Using NOE Difference Spectroscopy Content Type: Publish Comparison Guide

Executive Summary

In the development of tetrazole-based pharmaceuticals (e.g., angiotensin II receptor antagonists like Losartan), N-alkylation of the tetrazole ring is a critical synthetic step.[1] However, this reaction is inherently ambident, typically yielding a mixture of 1,5-disubstituted (N1) and 2,5-disubstituted (N2) regioisomers.